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coproporphyrinogen III(4-) -

coproporphyrinogen III(4-)

Catalog Number: EVT-1594133
CAS Number:
Molecular Formula: C36H40N4O8-4
Molecular Weight: 656.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Coproporphyrinogen III(4-) is tetracarboxylate anion of coproporphyrinogen III. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a coproporphyrinogen III.
Overview

Coproporphyrinogen III is a key intermediate in the biosynthesis of heme, a vital component for various biological functions, including oxygen transport and enzymatic reactions. It is classified as a porphyrin, a group of organic compounds characterized by their macrocyclic structure formed from pyrrole subunits. Specifically, coproporphyrinogen III serves as a precursor to protoporphyrinogen IX, which is subsequently converted into heme through further enzymatic reactions.

Source and Classification

Coproporphyrinogen III is produced primarily in the mitochondria of cells during the heme biosynthetic pathway. This pathway can be divided into two distinct processes: one that occurs in immature erythroid cells for hemoglobin synthesis and another that provides heme for cytochrome P450 enzymes across various tissues . The compound is classified under the broader category of porphyrins, which includes several derivatives based on their specific side chains and metal ion complexes .

Synthesis Analysis

Methods and Technical Details

The synthesis of coproporphyrinogen III involves several enzymatic steps starting from delta-aminolevulinic acid. The initial reaction combines delta-aminolevulinic acid with succinyl-CoA to form porphobilinogen. Four molecules of porphobilinogen are then condensed to form hydroxymethylbilane, which cyclizes into uroporphyrinogen III . Following this, uroporphyrinogen III undergoes decarboxylation catalyzed by uroporphyrinogen decarboxylase to yield coproporphyrinogen III. This process is critical as it sets the stage for further modifications leading to heme production.

Molecular Structure Analysis

Structure and Data

The molecular formula of coproporphyrinogen III is C36H44N4O8C_{36}H_{44}N_{4}O_{8}, with an average molecular weight of approximately 660.76 g/mol . The structure consists of a tetrapyrrole ring system with four propionic acid side chains that undergo decarboxylation during its conversion to protoporphyrinogen IX. The compound's specific structural features include:

  • Tetrapyrrole Framework: The core structure consists of four interconnected pyrrole rings.
  • Side Chains: Four propionic acid groups attached to the pyrrole rings, which are modified during the synthesis process.
Chemical Reactions Analysis

Reactions and Technical Details

Coproporphyrinogen III participates in several key reactions within the heme biosynthetic pathway:

  1. Decarboxylation: Catalyzed by uroporphyrinogen decarboxylase, this reaction converts uroporphyrinogen III into coproporphyrinogen III by removing carboxyl groups from the propionic acid side chains.
  2. Oxidative Decarboxylation: Coproporphyrinogen III is oxidatively decarboxylated by coproporphyrinogen III oxidase to form protoporphyrinogen IX, which is a crucial step in heme synthesis .

These reactions are essential for maintaining cellular functions that depend on heme availability.

Mechanism of Action

Process and Data

The mechanism by which coproporphyrinogen III functions in biological systems involves its role as an intermediate in the heme biosynthesis pathway. Once formed, it is oxidized by coproporphyrinogen III oxidase, which catalyzes the conversion to protoporphyrinogen IX through an oxygen-dependent process. The reaction involves the transfer of electrons and protons, ultimately leading to the formation of double bonds in the pyrrole rings, which are necessary for subsequent iron insertion to form heme .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Coproporphyrinogen III exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar side chains.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Spectral Properties: As a porphyrin derivative, it exhibits characteristic absorption spectra in UV-visible light, which can be utilized for analytical purposes.

Relevant data indicate that coproporphyrinogen III has a moderate human intestinal absorption rate and does not significantly cross the blood-brain barrier .

Applications

Scientific Uses

Coproporphyrinogen III has several applications in scientific research:

  • Biochemical Studies: It serves as a model compound for studying porphyrin metabolism and enzyme kinetics involved in heme synthesis.
  • Clinical Research: Understanding its role can aid in diagnosing and treating disorders related to porphyrin metabolism, such as hereditary coproporphyria .
  • Drug Development: Insights into its biosynthesis may inform the development of pharmaceuticals targeting metabolic pathways involving heme.
Biosynthesis Pathways Involving Coproporphyrinogen III(4−)

Role in Heme Biosynthesis Across Evolutionary Domains

Coproporphyrinogen III (CPgen III) serves as a critical metabolic branch point in tetrapyrrole biosynthesis across all domains of life. Its conversion routes reflect evolutionary adaptations to environmental constraints, particularly oxygen availability and metabolic specialization.

Comparative Analysis of Coproporphyrin-Dependent (CPD) vs. Protoporphyrin-Dependent (PPD) Pathways

The fate of CPgen III diverges into two major heme b synthesis pathways:

  • Coproporphyrin-Dependent Pathway (CPD):
  • Dominant in Gram-positive bacteria (Bacillota, Actinomycetota) and some Deinococcota [2] [3] [4].
  • Converts CPgen III to heme b via coproporphyrin III (CP III) and coproheme intermediates.
  • Enzymatic sequence:
  • CgoX: Oxidizes CPgen III to CP III (aromatization).
  • CpfC: Inserts Fe²⁺ into CP III to form coproheme.
  • ChdC: Decarboxylates coproheme’s 2- and 4-propionates to vinyl groups, yielding heme b [2] [5].
  • Advantage: Functions under microaerophilic/anaerobic conditions; enzymes are soluble and cytosolic [5].
  • Protoporphyrin-Dependent Pathway (PPD):
  • Utilized by eukaryotes, Gram-negative bacteria, and alphaproteobacteria [3] [8].
  • Converts CPgen III to heme b via protoporphyrinogen IX (PPgen IX) and protoporphyrin IX (PP IX).
  • Enzymatic sequence:
  • CgdC/HemF: Decarboxylates and oxidizes CPgen III to PPgen IX.
  • PgoX: Oxidizes PPgen IX to PP IX.
  • PpfC: Inserts Fe²⁺ into PP IX to form heme b [1] [9].
  • Advantage: Higher efficiency in aerobic environments; enzymes are membrane-associated (mitochondrial) [10].

Evolutionary Significance: The CPD pathway represents an evolutionary transition between the ancient siroheme-dependent pathway and the PPD pathway. Phylogenetic analyses confirm that CgoX enzymes originated in monoderm bacteria (Actinomycetota/Bacillota), while PgoX enzymes derive from cyanobacteria [2] [3].

Table 1: Comparative Features of CPD and PPD Pathways

FeatureCPD PathwayPPD Pathway
Primary DistributionGram-positive bacteriaEukaryotes, Gram-negative bacteria
Key IntermediateCoproporphyrin III (CP III)Protoporphyrin IX (PP IX)
Oxygen RequirementNot strictly aerobicAerobic
Subcellular LocalizationCytosolMitochondria/membranes
Metal Insertion StepAfter coproporphyrin III (CpfC)After protoporphyrin IX (PpfC)
Decarboxylation MechanismCoproheme decarboxylase (ChdC)Coproporphyrinogen oxidase (CgdC)

Divergence at Uroporphyrinogen III: Branching into Siroheme, CPD, and PPD Pathways

Uroporphyrinogen III (UPgen III) is the last universal precursor for all tetrapyrroles. Its decarboxylation by uroporphyrinogen decarboxylase (UroD) yields CPgen III, which then directs metabolic flux:

  • Siroheme-Dependent Pathway (SHD):
  • UPgen III → Precorrin-2 → Siroheme (in archaea and sulfate-reducing bacteria).
  • Siroheme is a precursor for heme d₁ and cobalamin [3] [8].
  • CPD Pathway:
  • Dominant in Bacillota/Actinomycetota; requires CPgen III oxidation via CgoX.
  • PPD Pathway:
  • Dominant in eukaryotes; requires CPgen III decarboxylation/oxidation via CgdC.

Branching is regulated by:

  • Tissue/Organism-Specific Enzyme Expression: Erythroid cells in mammals use PPD exclusively.
  • Oxygen Sensors: Anaerobes favor CPD or SHD due to oxygen-independent enzymes [3] [7].

Figure: Metabolic Branching from Uroporphyrinogen III

Uroporphyrinogen III  │  ├──► Siroheme Pathway (Archaea)  │  ├──► CPD Pathway (Gram-positive bacteria)  │      │  │      ├──► Coproporphyrinogen III → Coproporphyrin III → Coproheme → Heme b  │  └──► PPD Pathway (Eukaryotes/Gram-negative bacteria)  │  ├──► Coproporphyrinogen III → Protoporphyrinogen IX → Protoporphyrin IX → Heme b  

Enzymatic Conversion Mechanisms

Oxygen-Dependent Coproporphyrinogen III Oxidase (CgoX) in Aerobic Systems

  • Reaction: CPgen III + 3O₂ → Coproporphyrin III + 3H₂O₂ [2] [6].
  • Mechanism:
  • Uses FAD to catalyze a six-electron oxidation.
  • Sequential abstraction of hydrogen atoms from pyrrole methylene bridges.
  • Three molecules of O₂ are reduced to H₂O₂ per CPgen III oxidized [2].
  • Structure:
  • Monomeric (55–60 kDa) with a Rossmann-fold FAD-binding domain.
  • Substrate binding orients CPgen III’s propionates toward solvent [2] [5].
  • Kinetics:
  • Kₘ for CPgen III: 0.5–20 µM (varies by species).
  • Inhibited by substrate analogs (e.g., mesoporphyrinogen) [6].

Oxygen-Independent Radical SAM Enzymes (e.g., HemN) in Anaerobic Environments

  • Reaction: CPgen III + 2 S-adenosylmethionine (SAM) → Protoporphyrinogen IX + 2 deoxyadenosine + 2 L-methionine + 2 CO₂ [9].
  • Mechanism:
  • [4Fe-4S] cluster reduces SAM to a 5'-deoxyadenosyl radical.
  • Radical abstracts hydrogen from CPgen III’s propionate side chain.
  • Decarboxylation occurs via oxidative loss of CO₂ and a hydrogen atom [9].
  • Structure:
  • Homodimeric with three conserved cysteine residues coordinating the Fe-S cluster.
  • Substrate binds near the SAM-binding pocket [6].
  • Distribution:
  • Essential in obligate anaerobes (e.g., Clostridium, Desulfovibrio).

Flavin-Dependent Oxidases (e.g., CgoN/YtpQ) in Bacillaceae

  • Reaction: CPgen III + O₂ → Coproporphyrin III + H₂O₂ (similar to CgoX but with distinct kinetics) [2] [5].
  • Mechanism:
  • FAD reduction by NADPH precedes oxygen activation.
  • Forms C4a-hydroperoxyflavin intermediate for substrate oxidation.
  • Regulation:
  • Induced under low-iron conditions in Bacillus subtilis.
  • Structurally distinct from CgoX but convergent in function [5].

Table 2: Enzymes Converting Coproporphyrinogen III

EnzymeCofactorO₂ RequirementProductsOrganisms
CgoXFADAerobicCoproporphyrin III + 3H₂O₂B. subtilis, S. aureus
HemN[4Fe-4S], SAMAnaerobicProtoporphyrinogen IX + L-MetE. coli, C. tetani
CgoN/YtpQ (Flavodoxin)FAD, NADPHFacultativeCoproporphyrin III + H₂O₂B. anthracis

Properties

Product Name

coproporphyrinogen III(4-)

IUPAC Name

3-[8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate

Molecular Formula

C36H40N4O8-4

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4

InChI Key

NIUVHXTXUXOFEB-UHFFFAOYSA-J

Canonical SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-])C

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